2,2'-Anhydro-1-(5'-O-triphenylmethyl-beta-D-arabinofuranosyl)-uracil

Description

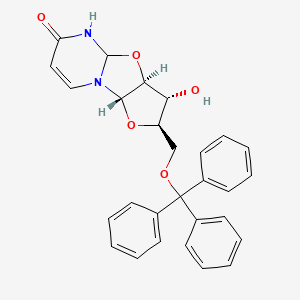

2,2'-Anhydro-1-(5'-O-triphenylmethyl-β-D-arabinofuranosyl)-uracil is a synthetic nucleoside analog characterized by a 2,2'-anhydro bridge and a 5'-O-triphenylmethyl (trityl) protecting group. This compound is structurally related to arabinofuranosyl derivatives used in antiviral and anticancer therapies, though its specific applications remain under investigation .

Properties

Molecular Formula |

C28H26N2O5 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

(2S,4R,5R,6S)-5-hydroxy-4-(trityloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodec-11-en-10-one |

InChI |

InChI=1S/C28H26N2O5/c31-23-16-17-30-26-25(35-27(30)29-23)24(32)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-27,32H,18H2,(H,29,31)/t22-,24-,25+,26+,27?/m1/s1 |

InChI Key |

SDNMTUUNLXVQBD-JHLDNRKJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]5[C@H](O4)N6C=CC(=O)NC6O5)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C5C(O4)N6C=CC(=O)NC6O5)O |

Origin of Product |

United States |

Biological Activity

2,2'-Anhydro-1-(5'-O-triphenylmethyl-beta-D-arabinofuranosyl)-uracil, often referred to as an anhydro nucleoside derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is a modified form of uracil, which is a pyrimidine base that plays a significant role in nucleic acid metabolism. The structural modifications enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C28H24N2O5

- Molecular Weight : 468.5 g/mol

- CAS Number : 3249-94-3

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides and interfere with nucleic acid synthesis. Similar compounds have demonstrated mechanisms such as:

- Inhibition of DNA and RNA synthesis : By competing with natural nucleotides for incorporation into nucleic acids.

- Interference with enzyme activity : Such as thymidylate synthase, crucial for DNA replication.

Antiviral Activity

Research indicates that derivatives of uracil, including this compound, exhibit antiviral properties against various viruses. For instance:

- HIV and Herpes Simplex Virus (HSV) : Studies have shown that uracil derivatives can inhibit the replication of these viruses by interfering with their nucleic acid synthesis pathways .

Anticancer Activity

The compound's structural similarity to established anticancer agents allows it to function as a potential chemotherapeutic agent. Key findings include:

- Cytotoxicity against cancer cell lines : The compound has demonstrated significant antiproliferative effects on various cancer cell lines, including HeLa cells (cervical cancer) and others .

- Mechanisms of action :

- Induction of apoptosis in cancer cells.

- Inhibition of key enzymes involved in DNA replication.

Study on Antiproliferative Activity

A study conducted on C-5 substituted uracil derivatives showed that compounds similar to this compound exhibited IC50 values ranging from 7.8 µM to 79.1 µM against HeLa cells. This suggests a promising therapeutic index for further development .

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| C-5 Alkynyluracil | 3.0 | HeLa |

| 5-Fluorouracil | 10 | Various |

| 2,2'-Anhydro derivative | TBD | TBD |

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of the compound. Early results indicate favorable absorption and distribution profiles in animal models, leading to significant tumor reduction in xenograft models .

Scientific Research Applications

Structural Characteristics

The compound features a uracil base linked to a beta-D-arabinofuranosyl sugar moiety, protected at the 5' position by a triphenylmethyl group. Its molecular formula is C28H26N2O5, with a molecular weight of approximately 470.52 g/mol. The structural modifications enhance its stability and bioactivity compared to unmodified nucleosides, which is crucial for therapeutic applications.

Therapeutic Applications

-

Antiviral Activity

- Mechanism of Action : The compound acts as a nucleoside analog, interfering with viral replication by inhibiting viral polymerases. This mechanism is significant in the treatment of viral infections such as HIV and herpes simplex virus.

- Research Findings : Studies have indicated that similar compounds can exhibit potent antiviral effects by mimicking natural nucleotides, thereby disrupting the synthesis of viral RNA or DNA .

-

Anticancer Properties

- Cell Proliferation Inhibition : Research shows that nucleoside analogs can inhibit the proliferation of cancer cells by interfering with nucleic acid metabolism. This property is particularly beneficial in developing chemotherapeutic agents .

- Case Studies : Various studies have demonstrated the efficacy of modified nucleosides in reducing tumor growth in animal models, suggesting potential applications in cancer therapy .

Synthesis and Interaction Studies

The synthesis of this compound typically involves several key reactions that modify the sugar and base components to enhance biological activity. Interaction studies focus on its binding affinity with enzymes involved in nucleic acid metabolism, employing techniques such as:

- Enzyme Kinetics : Evaluating how the compound interacts with viral polymerases.

- Binding Affinity Studies : Utilizing surface plasmon resonance or similar methods to measure interactions .

Future Directions and Research Opportunities

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.

- Mechanistic Studies : Delving deeper into the molecular mechanisms underlying its antiviral and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Key Compounds:

2,2'-Anhydro-1-(3',5'-di-O-acetyl-β-D-arabinofuranosyl)uracil (): Conformation: Exhibits a C4'-endo ((4)E) furanosyl conformation with gauche-trans C-C bond orientation stabilized by C-H…π and C-O…π interactions. Protection: 3',5'-di-O-acetyl groups. Synthesis: Prepared via refluxing 2',3'-O-(methoxymethyl)uridine in acetic anhydride.

2,2'-Anhydro-1-β-D-arabinofuranosyl-5-fluorocytosine (AAFC) (): Base: Cytosine with 5-fluoro substitution. Metabolism: Rapidly converts to 1-β-D-arabinofuranosyl-5-fluorouracil (AFU) and retains prolonged plasma stability.

1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil (): Modifications: 2'-fluoro and 5-ethyl substitutions confer antiherpes selectivity. Stability: Arabinose configuration reduces enzymatic degradation.

Target Compound :

- Protection : 5'-O-trityl group (bulky, hydrophobic).

- Conformation : Likely C4'-endo (inferred from analogs), but trityl group may distort packing.

Table 1: Structural and Conformational Comparison

Metabolic and Pharmacological Profiles

- AAFC (): Administered intravenously or orally, it exhibits biphasic plasma decay (t½α = 0.5–1.5 hr; t½β = 8–24 hr). Excreted 79% unchanged in urine, with minor metabolites (AFU, anhydro-fluorouracil). Crosses the blood-brain barrier, with delayed cerebrospinal fluid accumulation.

- Target Compound: The trityl group likely reduces renal clearance and prolongs half-life due to increased hydrophobicity. Limited metabolic data; however, trityl protection may resist nucleoside phosphorylases, akin to arabinose-substituted analogs ().

Table 2: Pharmacokinetic Comparison

| Compound | Route | Half-Life (hr) | Major Excretion Pathway | Key Metabolites |

|---|---|---|---|---|

| AAFC | IV/Oral | 0.5–24 | Renal (79% unchanged) | AFU, anhydro-fluorouracil |

| 3',5'-di-O-acetyl analog | Synthetic | N/A | N/A | N/A |

| Target Compound | Inferred | Prolonged | Hepatic (speculative) | Likely minimal metabolism |

Preparation Methods

Synthesis of 2,2'-Anhydro-Uridine Derivative

The starting point is typically 2,2'-anhydro-uridine or its derivatives, which are formed by intramolecular cyclization between the 2'- and 2-positions of the sugar and base, respectively.

- One reported method involves the condensation of L-arabinose with cyanamide in a basic medium (methanol-ammonium hydroxide) at room temperature for 3 days to form an aminooxazoline intermediate.

- This intermediate is then treated with methyl propiolate in an ethanol-water mixture under reflux for 4 hours to yield 2,2'-anhydro-L-uridine in approximately 65% yield.

Protection of the 5'-Hydroxyl Group with Triphenylmethyl (Trityl) Group

- The 5'-hydroxyl group of the sugar moiety is selectively protected using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine and a catalyst like 4-dimethylaminopyridine (DMAP).

- A typical procedure dissolves the 2,2'-anhydro nucleoside in pyridine, adds trityl chloride and DMAP, and stirs the mixture at room temperature for 16 hours.

- The reaction mixture is then worked up by extraction and purified by silica gel column chromatography (e.g., ethyl acetate/methanol mixtures), yielding the 5'-O-triphenylmethyl-protected compound in high yield (~90%).

Glycosylation to Attach the Beta-D-Arabinofuranosyl Unit

- The beta-D-arabinofuranosyl sugar moiety is introduced by glycosylation of the uracil base with a suitably protected arabinose derivative.

- The glycosylation step generally employs activation of the sugar donor (e.g., as a halide or trichloroacetimidate) under Lewis acid catalysis to ensure stereoselective coupling.

- The beta-anomer is favored by controlling reaction conditions such as temperature, solvent, and catalyst choice.

- Subsequent deprotection steps may be performed to yield the desired nucleoside.

Purification and Characterization

- The crude products are purified by silica gel chromatography using solvent systems like hexane/ethyl acetate or ethyl acetate/methanol.

- Characterization is accomplished by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm the anhydro bridge and sugar configuration.

Representative Experimental Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Aminooxazoline formation | L-arabinose + cyanamide, MeOH-NH4OH, rt, 3 days | 70 | Intermediate for anhydro nucleoside |

| 2. Anhydro-uridine formation | Aminooxazoline + methyl propiolate, EtOH-H2O, reflux 4h | 65 | Formation of 2,2'-anhydro-L-uridine |

| 3. 5'-O-Trityl protection | Trityl chloride, pyridine, DMAP, rt, 16 h | 90 | Selective protection of 5'-OH |

| 4. Glycosylation | Activated sugar donor, Lewis acid catalyst, controlled conditions | Variable | Beta-D-arabinofuranosyl attachment |

| 5. Purification | Silica gel chromatography (AcOEt/MeOH or Hex/AcOEt) | — | Isolation of pure compound |

Notes on Reaction Optimization and Challenges

- The formation of the anhydro bridge requires careful control of reaction time and temperature to avoid side reactions.

- Protection of the 5'-hydroxyl with triphenylmethyl is favored due to its stability and ease of removal in later steps.

- Glycosylation stereoselectivity is critical; the beta-D-arabinofuranosyl configuration is achieved by choice of donor and reaction conditions.

- Side reactions such as iodination at the nucleobase (observed in related syntheses) can be minimized by avoiding iodine catalysts and using in situ generated magnesium methoxide instead.

Q & A

Q. What are the common synthetic routes for preparing 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil derivatives, and what critical steps ensure high yields?

- Methodological Answer: A widely used approach involves treating uridine derivatives (e.g., 2',3'-di-O-mesyluridine) with nucleophiles like sodium p-chlorobenzoate or potassium p-methylbenzoate under reflux conditions. Key steps include:

- Protection/deprotection: Use of p-chlorobenzoyl or trityl groups to block reactive hydroxyls (e.g., 5'-O-triphenylmethyl) .

- Anhydro bridge formation: Intramolecular cyclization via elimination of mesyl (Ms) or tosyl (Ts) groups under basic conditions .

- Purification: Column chromatography (silica gel, chloroform/methanol gradients) or crystallization for isolation .

- Yield optimization: Excess nucleophile (1.5–2.0 equiv) and anhydrous solvents (DMF, DMSO) minimize side reactions .

Q. How is the structural conformation of 2,2'-anhydroarabinofuranosyl derivatives validated experimentally?

- Methodological Answer:

- X-ray crystallography: Determines furanose ring conformation (e.g., C4'-endo) and anhydro bridge geometry. For example, 3',5'-di-O-acetyl derivatives show a rigid C4'-endo puckering .

- NMR spectroscopy: H and C NMR identify key signals:

- H-1' (δ 6.2–6.5 ppm) confirms β-D-arabinofuranosyl configuration.

- Downfield shifts for H-2' (δ 5.1–5.3 ppm) indicate anhydro bridge strain .

- Mass spectrometry (MS): High-resolution ESI-MS confirms molecular formulas (e.g., [M+H] for CHNO) .

Advanced Research Questions

Q. How do unexpected reaction products (e.g., azide incorporation or anomer mixtures) arise during synthesis, and how can they be resolved?

- Methodological Answer:

- Azide side products: Observed when ammonium azide reacts with 2,2'-anhydro intermediates (e.g., 5'-O-trityl derivatives). The azide attacks C-2, leading to imino-bridged nucleosides. Mitigation: Strict temperature control (<100°C) and azide stoichiometry .

- Anomerization: Radiosynthesis of [F]-labeled analogs (e.g., FIAU) may yield α/β mixtures. Resolution: Use TMSOTf as a catalyst to favor β-anomers, followed by deprotection with NaOMe .

- Contaminants: Cytidine or ara-FU byproducts in cyclocytidine synthesis require HPLC with ion-pair reagents (e.g., tetrabutylammonium phosphate) for separation .

Q. What strategies are employed to analyze the biological activity of 2,2'-anhydro derivatives, particularly in antiviral or antitumor contexts?

- Methodological Answer:

- In vitro assays:

- Cytotoxicity: HeLa cell viability assays (MTT) for IC determination. Derivatives with C12–C14 acyl chains show potent L1210 leukemia inhibition .

- Antiviral activity: Plaque reduction assays against vaccinia or HSV-1 .

- In vivo models:

- Pharmacokinetics: LC-MS/MS quantifies plasma levels of metabolites (e.g., FAU/FMAU) in humans .

- Biodistribution: F-labeled analogs (e.g., [F]-FIAU) tracked via PET imaging in murine models .

Q. How do structural modifications (e.g., 5'-O-trityl vs. 3'-O-mesyl groups) impact stability and reactivity?

- Methodological Answer:

- Stability:

- Hydrolysis: 5'-O-trityl derivatives resist alkaline hydrolysis (pH >7) better than 3'-O-mesyl analogs due to steric protection .

- Thermal degradation: DSC/TGA analysis shows decomposition >200°C for trityl-protected compounds .

- Reactivity:

- Nucleophilic substitution: 3'-O-mesyl groups undergo faster displacement (e.g., by NaN) than 5'-O-trityl, enabling regioselective functionalization .

Q. What analytical challenges arise in characterizing hydrolytic degradation products, and how are they addressed?

- Methodological Answer:

- Degradation pathways: Hydrolysis of the anhydro bridge (e.g., in AAFC) releases ara-FC or ara-FU under physiological conditions. Monitoring via:

- pH-controlled stability studies: Buffers (pH 4–9) with LC-MS/MS detection .

- Isotope tracing: H-labeled cyclouridine tracks degradation kinetics in plasma .

- Artifact prevention: Use of low-temperature storage (-20°C) and lyophilization minimizes hydrolysis .

Data Contradictions and Resolution

Q. Why do some studies report conflicting biological activities for structurally similar analogs?

- Methodological Answer:

- Chain length dependency: Saturated diesters (C12–C14) show high L1210 activity, while unsaturated C18–C22 analogs are ineffective. Subtle differences (e.g., acyl group flexibility) alter cell membrane permeability .

- Solubility artifacts: Insoluble long-chain diesters (C16–C22) yield false-negative results in aqueous assays. Use DMSO stock solutions (<0.1% v/v) to maintain solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.